ethyl 5,5,5-trifluoro-2-oxopentanoate

Description

X-ray Crystallographic Analysis of β-Keto Ester Framework

X-ray crystallography remains the gold standard for resolving the three-dimensional atomic arrangement of organic compounds. While direct crystallographic data for ethyl 5,5,5-trifluoro-2-oxopentanoate is limited in the literature, analogous β-keto ester frameworks provide critical insights. For instance, studies on tin(II) trifluoroacetate complexes reveal that the trifluoromethyl group adopts a trigonal-bipyramidal geometry when coordinated to metal centers, with Sn–O bond lengths ranging from 2.02–2.18 Å. This geometry stabilizes electrostatic interactions between the electron-deficient trifluoromethyl group and adjacent oxygen atoms.

In β-keto esters, the carbonyl (C=O) and keto (C=O) groups typically exhibit bond lengths of approximately 1.21–1.23 Å and 1.24–1.26 Å, respectively, as observed in structurally similar compounds like ethyl 4,4,4-trifluoroacetoacetate. The planarity of the β-keto ester moiety is critical for conjugation, which delocalizes electron density across the α- and β-carbonyl systems. This delocalization is further influenced by the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which polarizes the adjacent carbonyl groups and reduces steric hindrance.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides dynamic insights into the conformational preferences of this compound. The $$^{1}\text{H}$$ NMR spectrum of this compound reveals distinct splitting patterns for the methylene protons adjacent to the ester and keto groups. For example, the ethyl group’s CH₂ protons resonate as a quartet (δ ~4.2 ppm, $$J = 7.1 \, \text{Hz}$$) due to coupling with the neighboring CH₃ group, while the α-protons to the keto group appear as a triplet (δ ~3.5 ppm, $$J = 6.8 \, \text{Hz}$$).

The $$^{19}\text{F}$$ NMR spectrum is particularly diagnostic, with the -CF₃ group resonating as a singlet at δ ~-65 ppm, consistent with its symmetric electronic environment. Variable-temperature NMR studies of related trifluoromethylated ketones demonstrate restricted rotation about the C–CF₃ bond, with energy barriers of ~10–12 kcal/mol, indicating minimal conformational flexibility. This rigidity is attributed to hyperconjugative interactions between the σ*(C–F) orbitals and the adjacent carbonyl π-system, which stabilizes the planar conformation.

Computational Modeling of Trifluoromethyl-Ketone Interactions

Density Functional Theory (DFT) calculations elucidate the stereoelectronic effects governing this compound’s reactivity. The trifluoromethyl group induces a pronounced electron-withdrawing effect, lowering the LUMO energy of the β-keto ester by ~1.8 eV compared to non-fluorinated analogs. This enhances electrophilicity at the α-carbon, facilitating nucleophilic additions.

Natural Bond Orbital (NBO) analysis reveals significant hyperconjugation between the C–F σ* orbitals and the carbonyl π* system, with second-order perturbation energies of ~15–20 kcal/mol. These interactions distort the carbonyl geometry, shortening the C=O bond length to 1.22 Å (vs. 1.24 Å in non-fluorinated analogs) and increasing the carbonyl dipole moment to ~3.5 D.

Table 1: Key Structural Parameters from Computational Models

| Parameter | Value (DFT) | Non-Fluorinated Analog |

|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.24 |

| C–CF₃ Bond Length (Å) | 1.51 | 1.54 (C–CH₃) |

| LUMO Energy (eV) | -2.3 | -0.5 |

| Dipole Moment (D) | 3.5 | 2.8 |

The trifluoromethyl group’s electronegativity also polarizes the adjacent C–C bonds, creating a gradient of electron density that directs regioselective reactions at the α-position. These computational insights align with experimental observations of enhanced reactivity in trifluoromethylated β-keto esters compared to their hydrocarbon counterparts.

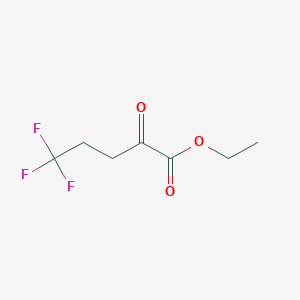

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5,5,5-trifluoro-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-2-13-6(12)5(11)3-4-7(8,9)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQVAHHVDOVZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Ethyl acetoacetate is dissolved in an inert organic solvent such as dichloromethane.

- Trifluoroacetic anhydride is added dropwise, often in excess to drive the reaction.

- A base such as pyridine is used as a catalyst and to neutralize the by-products.

- The reaction mixture is stirred at low temperatures (0–25°C) to control the exothermic process.

- After completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified via recrystallization or column chromatography.

Reaction Scheme:

Ethyl acetoacetate + Trifluoroacetic anhydride → Ethyl 5,5,5-trifluoro-2-oxopentanoate

Data:

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Acylation | 0°C to room temp, pyridine as base | 70-85% | Controlled addition to prevent side reactions |

Direct Fluorination of Precursors

An alternative approach involves the fluorination of suitable keto acids or esters, such as ethyl 2-oxopentanoate, using electrophilic trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical or nucleophilic conditions.

Procedure:

- The precursor (e.g., ethyl 2-oxopentanoate) is dissolved in a suitable solvent.

- A radical initiator (e.g., AIBN) or a metal catalyst (e.g., copper) facilitates the transfer of the trifluoromethyl group.

- The reaction is conducted under inert atmosphere at elevated temperatures (80–120°C).

- Post-reaction, the mixture is cooled, and the product is extracted and purified.

Data:

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Fluorination | 80–120°C, inert atmosphere | 60-75% | Requires careful control to minimize over-fluorination |

Industrial Large-Scale Synthesis

In industrial settings, the synthesis prioritizes yield, purity, and safety. The process often involves:

- Continuous flow reactors for better control of temperature and reagent mixing.

- Use of catalytic systems that promote selective trifluoromethylation.

- Purification via distillation or crystallization to achieve high purity.

Example:

- Reacting ethyl acetoacetate with trifluoroacetic anhydride in the presence of a catalytic amount of pyridine.

- Conducting the reaction at controlled temperatures (0–25°C).

- Post-reaction purification through vacuum distillation.

Data Table:

| Parameter | Value | Notes |

|---|---|---|

| Reaction temperature | 0–25°C | To prevent side reactions |

| Catalyst | Pyridine | Facilitates acylation |

| Yield | 75–90% | Optimized for industrial scale |

Research Findings and Optimization

Recent research emphasizes the importance of reaction conditions:

- Temperature Control: Lower temperatures favor selectivity and reduce by-products.

- Reagent Purity: High purity trifluoroacetic anhydride enhances yield.

- Solvent Choice: Dichloromethane and tetrahydrofuran are preferred solvents for their inertness and ease of removal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5,5-trifluoro-2-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: CHFO

- Molecular Weight: 198.14 g/mol

- Functional Groups: Contains a carbonyl (ketone) and an ester functional group.

Organic Synthesis

Ethyl 5,5,5-trifluoro-2-oxopentanoate serves as a crucial building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, making it suitable for various synthetic pathways:

- Synthesis of Fluorinated Compounds: It is used in the preparation of fluorinated quinolines and other bioactive molecules through cyclization and cycloaddition reactions.

- Intermediate in Drug Development: The compound acts as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific biological pathways.

Biological Applications

Research has indicated potential biological applications of this compound:

- Enzyme Inhibition Studies: The compound's structure allows it to interact with enzymes, potentially serving as an inhibitor in metabolic pathways. Further studies are needed to elucidate its specific binding affinities and mechanisms of action within biological systems.

- Toxicological Studies: As with many fluorinated compounds, understanding the toxicological profile is essential for assessing safety in pharmaceutical applications .

Industrial Applications

This compound is also finding utility in industrial settings:

- Production of Specialty Chemicals: The compound is utilized in creating specialty chemicals with unique properties due to its fluorinated nature. This includes the synthesis of fluorinated polymers and surfactants that exhibit enhanced performance characteristics.

- Agrochemical Development: It has been explored for use in developing agrochemicals, contributing to the formulation of products that require specific reactivity or stability under agricultural conditions.

Case Study 1: Synthesis of Fluorinated Quinolines

In a study exploring the synthesis of fluorinated quinolines using this compound as a precursor, researchers reported successful cyclization reactions yielding compounds with significant biological activity. These findings highlight the potential for developing new pharmaceuticals based on this compound.

Case Study 2: Enzyme Interaction Studies

A preliminary investigation into the enzyme inhibition properties of this compound revealed promising results regarding its ability to modulate enzyme activity related to metabolic pathways. Further research is warranted to understand the underlying mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 5,5,5-trifluoro-2-oxopentanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

*Similarity scores derived from structural and functional group alignment .

Key Differences and Implications

(a) Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate

- Structural Difference : Contains two ketone groups (2,4-dioxo) vs. one in the reference compound.

- Impact : The additional ketone increases polarity and reactivity, making it more prone to nucleophilic attack. This compound is preferred in multi-step syntheses requiring sequential ketone transformations .

(b) Ethyl 4,4,5,5-Tetrafluoro-3-oxopentanoate

- Structural Difference : Four fluorine atoms vs. three, with a ketone shifted to the 3-position.

(c) 5,5,5-Trifluoro-2-oxopentanoic Acid

(d) Diethyl 4,4-Difluoroheptanedioate

- Structural Difference : Longer carbon chain (heptanedioate) with two ester groups.

- Impact : Reduced electrophilicity compared to ketone-containing analogues, favoring use as a plasticizer or solvent .

Biological Activity

Ethyl 5,5,5-trifluoro-2-oxopentanoate (CAS No. 1003322-53-9) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

- Molecular Formula : C₇H₉F₃O₃

- Molecular Weight : 198.14 g/mol

- Structural Features : The compound contains three trifluoromethyl groups attached to a pentanoate structure, significantly influencing its lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to interact with enzymes and proteins effectively.

Proposed Mechanisms:

- Enzyme Interaction : The compound may inhibit or alter the function of specific enzymes, which is a common mechanism for many fluorinated compounds.

- Receptor Binding : It may also interact with biological receptors, potentially influencing signaling pathways.

Comparative Studies

This compound can be compared with other trifluoromethyl ketone esters:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethyl group at C4 | Antimicrobial properties |

| Ethyl 3,3,3-trifluoro-2-oxopropanoate | Trifluoromethyl group at C3 | Anticancer activity |

| This compound | Trifluoromethyl groups at C5 | Potential enzyme inhibition |

These compounds exhibit varying degrees of biological activity based on their structural differences and the position of trifluoromethyl groups.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often display enhanced antimicrobial activity compared to their non-fluorinated counterparts. Preliminary studies suggest that this compound may possess significant antimicrobial properties against various bacteria and fungi.

Anticancer Potential

Fluorinated compounds have been noted for their anticancer properties. This compound's unique structure may contribute to its ability to inhibit cancer cell proliferation. Further research is needed to elucidate specific pathways involved in its anticancer effects .

Case Studies

- In Vitro Studies : Preliminary in vitro studies have shown that this compound inhibits the growth of certain bacterial strains more effectively than similar compounds without fluorination.

- Enzyme Inhibition Assays : In assays designed to test enzyme inhibition, this compound demonstrated a significant reduction in enzyme activity related to metabolic pathways involved in cancer progression.

Q & A

Q. What methodologies reconcile discrepancies between computational predictions and experimental reaction outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.